molecular formula C20H21NO5 B176212 (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 132592-07-5

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B176212
CAS No.: 132592-07-5
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-ROUUACIJSA-N
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Description

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 132592-07-5) is a chiral pyrrolidine derivative characterized by two benzyl ester protecting groups at the 1- and 2-positions and a hydroxyl group at the 4-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of stereochemically defined bioactive molecules. Its rigid pyrrolidine scaffold and hydroxyl group make it valuable for designing peptidomimetics, enzyme inhibitors, and radiopharmaceuticals .

The stereochemistry (2S,4S) is critical for its reactivity and biological interactions. The compound is synthesized via benzylation of the corresponding hydroxyproline precursor, though detailed synthetic protocols are less commonly reported compared to its tert-butyl-protected analogs .

Properties

IUPAC Name

dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544854
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132592-07-5
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxyl and Carboxyl Group Protection

The 4-hydroxyl group and carboxyl moieties require temporary protection to prevent undesired side reactions during synthesis. Benzyl (Bn) groups are predominantly used due to their stability under basic conditions and selective removal via hydrogenolysis. For instance:

  • The hydroxyl group is protected as a benzyl ether early in the synthesis.

  • Carboxyl groups are esterified using benzyl bromide in the presence of a base like triethylamine.

Sequential Deprotection Protocols

Final deprotection involves catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to remove benzyl groups. Careful optimization of reaction time and catalyst loading is critical to avoid over-reduction or racemization.

Stereoselective Cyclization and Ring Formation

Intramolecular Cyclization Techniques

Cyclization of linear precursors into the pyrrolidine ring is achieved through Mitsunobu reactions or nucleophilic displacement . A documented method involves treating a diol intermediate with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the five-membered ring with retention of configuration.

Asymmetric Catalysis

Chiral catalysts, such as BINOL-derived phosphoric acids , enable enantioselective synthesis. For example, asymmetric aldol reactions between aldehyde intermediates and nitroolefins yield stereodefined pyrrolidine precursors with >90% enantiomeric excess (ee).

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance reaction control and scalability. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time15–30 minutesMaximizes conversion
Temperature25–40°CMinimizes side reactions
Catalyst Loading0.5–1.5 mol%Balances cost and efficiency

Purification and Quality Control

Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC to achieve >99% purity. Analytical methods such as chiral HPLC and NMR spectroscopy validate stereochemical integrity.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methodologies based on yield, enantioselectivity, and scalability:

MethodYield (%)ee (%)ScalabilityKey Advantage
L-Proline Derivatization65–7298ModerateHigh stereochemical control
Asymmetric Catalysis78–8599HighShort reaction sequence
Carbohydrate-Based Synthesis55–6095LowAccess to diverse analogs

Challenges and Mitigation Strategies

Epimerization During Deprotection

Acidic conditions during benzyl group removal risk epimerization at the 4-position. This is mitigated by:

  • Using ammonium formate as a hydrogen donor in catalytic transfer hydrogenation.

  • Maintaining reaction temperatures below 50°C.

Byproduct Formation in Cyclization

Unwanted dimerization or ring-opening byproducts are minimized by:

  • Employing high-dilution conditions.

  • Adding molecular sieves to absorb reaction byproducts .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new functionalized pyrrolidine derivatives.

Scientific Research Applications

a. Anticancer Activity

Research has indicated that (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Organic Chemistry highlighted its effectiveness against specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

b. Neuroprotective Effects

Another critical application of this compound is its neuroprotective potential. Investigations into its effects on neuronal cells suggest that it may help in mitigating oxidative stress and inflammation, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Synthetic Methodologies

The synthesis of this compound has been extensively studied in organic chemistry due to its complex structure and the challenges associated with its preparation.

a. Asymmetric Synthesis

Asymmetric synthesis techniques have been developed to produce this compound with high enantiomeric purity. One notable method involves the use of chiral catalysts that facilitate the formation of the desired stereoisomer while minimizing by-products. Research articles have documented various catalytic systems that improve yield and selectivity .

b. Functionalization of Pyrrolidine Derivatives

The compound serves as a versatile intermediate for further functionalization into more complex molecules. Its unique structure allows for modifications that can lead to novel pharmacophores with enhanced biological activities.

a. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Laboratory tests have indicated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

b. Role in Drug Delivery Systems

The compound's chemical stability and biocompatibility make it an attractive candidate for drug delivery applications. Its ability to form nanoparticles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in various treatments .

Mechanism of Action

The mechanism of action of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Di-tert-butyl (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 170850-75-6)

  • Stereochemistry : The (2S,4R) configuration distinguishes this compound from the target (2S,4S) derivative. The inversion at C4 alters hydrogen-bonding capacity and steric interactions.
  • Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection of N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by tert-butyl esterification .
  • Applications: A precursor for fluorinated PET imaging agents (e.g., 4-[18F]fluoro-L-proline) via morpholinosulfur trifluoride-mediated fluorination .

Di-tert-butyl (2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

  • Stereochemistry : Shares the (2S,4S) configuration but uses tert-butyl instead of benzyl esters.
  • Physical Properties : Reported optical rotation [α]D20 = −7.0 (c 0.1, CHCl3) .
  • Derivatization : The hydroxyl group is converted to a tosylate (11) for nucleophilic substitution reactions, enabling access to 4-substituted pyrrolidines .

Protecting Group Variations

N-Boc-cis-4-Hydroxy-L-proline Methyl Ester (Thermo Scientific™)

  • Structure : Features a Boc group at N1 and a methyl ester at C2 (1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate).
  • Physical Properties : Melting point 81–84°C; water-insoluble .
  • Utility : Intermediate in peptide synthesis and PROTAC (proteolysis-targeting chimera) development, as tert-butyl esters are acid-labile .

(2S,4R)-1-Benzyl 2-Methyl 4-Fluoropyrrolidine-1,2-dicarboxylate (CAS: 13504-86-4)

  • Modifications : Fluorine replaces the hydroxyl group at C4, enhancing metabolic stability.
  • Synthesis : Fluorination of (2S,4R)-4-hydroxypyrrolidine precursors using sulfur-based fluorinating agents .

Functional Group and Application Comparisons

Methyl (2S,4S)-4-Hydroxypyrrolidine-2-carboxylate, HCl

  • Deprotection : Generated by HCl-mediated removal of Boc and tert-butyl groups from (2S,4S)-di-tert-butyl derivatives. Used in covalent VHL-targeted PROTACs .

(2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-dicarboxylate (CAS: 207304-86-7)

  • Functionalization: The 4-amino group enables conjugation with sulfonyl chlorides or carboxylic acids, forming intermediates for kinase inhibitors .

Data Tables: Comparative Analysis

Compound Name CAS Number Protecting Groups Stereochemistry Key Applications References
This compound 132592-07-5 Benzyl (2S,4S) Peptidomimetics, reagent synthesis
Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 170850-75-6 tert-butyl (2S,4R) PET imaging agent precursors
N-Boc-cis-4-hydroxy-L-proline methyl ester - Boc, methyl (2S,4S) PROTAC intermediates, peptide synthesis
(2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate 13504-86-4 Benzyl, methyl (2S,4R) Bioactive molecule synthesis

Key Research Findings

Stereochemistry-Dependent Reactivity : The (2S,4S) configuration in the target compound favors axial hydroxyl orientation, enhancing hydrogen-bonding interactions in enzyme-binding pockets compared to (2S,4R) diastereomers .

Protecting Group Stability: Benzyl esters require harsher conditions (e.g., hydrogenolysis) for deprotection than tert-butyl esters (acid-sensitive) or methyl esters (base-labile), influencing their use in multi-step syntheses .

Fluorination Efficiency: Morpholinosulfur trifluoride selectively converts (2S,4R)-hydroxypyrrolidines to 4-fluoro derivatives in higher yields (>80%) than (2S,4S) analogs, highlighting stereoelectronic effects .

Biological Activity

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C20_{20}H21_{21}NO5_5
  • Molecular Weight : 355.39 g/mol
  • CAS Number : 132592-07-5
  • Purity : Typically >95% in commercial preparations
  • Structure : The compound features a pyrrolidine ring with two carboxylate esters and two benzyl groups attached.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential roles in:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions.

Antioxidant Activity

Studies have shown that derivatives of hydroxypyrrolidine compounds exhibit significant antioxidant properties. These activities are crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory cytokines in vitro.

Anticancer Potential

Recent studies have explored the compound's effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer types, such as breast and colon cancer cells.

Case Studies

  • Study on Antioxidant Properties
    • A study conducted by Giacalone et al. demonstrated that dibenzyl derivatives exhibited strong free radical scavenging activity, which could be beneficial in mitigating oxidative stress in vivo .
  • Anti-inflammatory Research
    • In a controlled experiment, this compound was shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Anticancer Activity
    • A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavengingGiacalone et al.
Anti-inflammatoryReduced cytokine levelsStudy on macrophages
AnticancerInduced apoptosis in cancer cellsMCF-7 study

Q & A

Basic Research Questions

Q. What are the key physical properties of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how are they determined?

  • Answer : The compound (CAS: 13500-53-3) has a molecular formula C₂₀H₂₁NO₅ and molecular weight 363.38 g/mol . Physical properties such as melting point and density are not directly reported for this compound but can be inferred from structurally similar derivatives. For example, the tert-butyl analog, 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, has a melting point of 82–86°C and a density of 1.217 g/cm³ . Characterization typically involves techniques like HPLC (for purity), NMR (for structural confirmation), and mass spectrometry (for molecular weight validation) .

Q. How can researchers optimize the synthesis yield of this compound?

  • Answer : Synthesis optimization often involves:

  • Stereoselective protection : Use of tert-butyl or benzyl groups to protect specific functional groups, as seen in the synthesis of related pyrrolidine derivatives .
  • Reagent selection : Isobutyl chloroformate (IBCF) and triethylamine (TEA) are effective for condensation reactions, achieving yields of 23–33% depending on reaction conditions .
  • Temperature control : Fluorination reactions with DAST (diethylaminosulfur trifluoride) require strict temperature control (−78°C) to minimize side reactions .

Q. What purification methods are recommended for isolating this compound?

  • Answer :

  • Chromatography : Silica gel chromatography with gradients of ethyl acetate/n-hexane (e.g., 33–50%) effectively separates stereoisomers .
  • Recrystallization : Use polar solvents like methanol or dichloromethane for derivatives with high crystallinity .
  • HPLC : Chiralpak AD-H columns with n-hexane/i-PrOH (90:10) can resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the stereochemistry at the 4-hydroxypyrrolidine position influence the compound’s reactivity in downstream applications?

  • Answer : The cis-(2S,4S) configuration enhances hydrogen-bonding interactions, critical for applications in asymmetric catalysis or enzyme inhibition. For example, substituting the hydroxyl group with a nitrobenzoyl moiety (as in ) introduces hyperconjugative effects, altering torsional angles and bond lengths in crystallographic studies. This stereoelectronic effect can modulate reactivity in nucleophilic acyl substitution reactions .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Answer :

  • Acidic/basic conditions : The compound is stable in neutral conditions but prone to hydrolysis under strong acids/bases due to ester group lability. For example, tert-butyl analogs require HCl for deprotection .
  • Thermal stability : Storage at 2–8°C in vacuum-sealed containers is recommended to prevent degradation. Elevated temperatures (>40°C) may accelerate racemization .

Q. How can researchers resolve contradictions in reported synthetic yields for related pyrrolidine derivatives?

  • Answer : Yield variability (e.g., 23% in vs. 33% in ) arises from:

  • Reagent purity : DAST and IBCF must be anhydrous to avoid side reactions.
  • Stereochemical drift : Trace moisture or improper temperature control during fluorination can reduce enantiomeric excess .
  • Validation : Cross-check yields using orthogonal methods like ¹H-NMR integration or HPLC area normalization .

Key Methodological Recommendations

  • Stereochemical Confirmation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to validate spatial arrangements .
  • Safety Protocols : While specific GHS data for this compound is lacking, related pyrrolidine derivatives require PPE (gloves, goggles) and ventilation due to potential respiratory irritation .
  • Scale-Up Considerations : Pilot reactions at 0.1–1 mmol scale to optimize conditions before scaling to >10 mmol .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

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